molecular formula C19H21F6N5O4S B396248 3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide

3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide

Cat. No.: B396248
M. Wt: 529.5g/mol
InChI Key: AZZCLSSLIAFDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide is a complex organic compound that features a trifluoromethyl group, a sulfonamide group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • **3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide
  • **this compound derivatives
  • Other trifluoromethylated sulfonamides

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonamide group provides strong binding affinity to target proteins .

Properties

Molecular Formula

C19H21F6N5O4S

Molecular Weight

529.5g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]propan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C19H21F6N5O4S/c1-11(2)10-15(31)27-17(18(20,21)22,19(23,24)25)26-12-4-6-13(7-5-12)35(32,33)30-14-8-9-16(34-3)29-28-14/h4-9,11,26H,10H2,1-3H3,(H,27,31)(H,28,30)

InChI Key

AZZCLSSLIAFDBY-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC

Canonical SMILES

CC(C)CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC

Origin of Product

United States

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